molecular formula C20H24ClN3O4S B2491190 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide CAS No. 1358472-41-9

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B2491190
CAS No.: 1358472-41-9
M. Wt: 437.94
InChI Key: YIAKLJYMIPXBRI-UHFFFAOYSA-N
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Description

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure that combines a sulfonyl group, a dihydropyridinyl moiety, and a chlorophenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the azepane-1-sulfonyl intermediate: This step involves the reaction of azepane with a sulfonyl chloride in the presence of a base such as triethylamine to form the azepane-1-sulfonyl chloride.

    Cyclization to form the dihydropyridinyl moiety: The azepane-1-sulfonyl chloride is then reacted with a suitable diketone or ketoester under acidic conditions to form the dihydropyridinyl ring.

    Introduction of the chlorophenyl group: The final step involves the reaction of the dihydropyridinyl intermediate with 4-chlorobenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: New derivatives with substituted nucleophiles.

Scientific Research Applications

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Research: Studying its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may act as a key functional group, facilitating binding to the target site and modulating its activity. The dihydropyridinyl moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide
  • 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-difluorophenyl)acetamide

Uniqueness

The uniqueness of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the 4-chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c21-17-7-5-16(6-8-17)13-22-19(25)15-23-14-18(9-10-20(23)26)29(27,28)24-11-3-1-2-4-12-24/h5-10,14H,1-4,11-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAKLJYMIPXBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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